molecular formula C13H19BrO B13619377 [2-Bromo-1-(3-methylbutoxy)ethyl]benzene CAS No. 5452-50-6

[2-Bromo-1-(3-methylbutoxy)ethyl]benzene

Cat. No.: B13619377
CAS No.: 5452-50-6
M. Wt: 271.19 g/mol
InChI Key: RJJPOBGASDVUCK-UHFFFAOYSA-N
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Description

[2-Bromo-1-(3-methylbutoxy)ethyl]benzene: is an organic compound with the molecular formula C13H18Br2O It is a derivative of benzene, where a bromine atom and a 3-methylbutoxy group are attached to an ethyl chain, which is further connected to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-Bromo-1-(3-methylbutoxy)ethyl]benzene typically involves the bromination of an appropriate precursor. One common method is the bromination of 1-(3-methylbutoxy)ethylbenzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: [2-Bromo-1-(3-methylbutoxy)ethyl]benzene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding ethylbenzene derivative.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed:

    Substitution: Formation of ethers, alcohols, or amines.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of ethylbenzene derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Biology and Medicine:

    Pharmaceuticals: May serve as a building block for the synthesis of biologically active compounds.

Industry:

    Chemical Manufacturing: Used in the production of specialty chemicals and fine chemicals.

Mechanism of Action

The mechanism of action of [2-Bromo-1-(3-methylbutoxy)ethyl]benzene in chemical reactions typically involves the formation of reactive intermediates such as carbocations or radicals. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

  • 1-Bromo-2-(2-bromo-1-(isopentyloxy)ethyl)benzene
  • 1-(2-Bromo-1-(isopentyloxy)ethyl)-2-methylbenzene

Comparison:

  • Structural Differences: The position and type of substituents on the benzene ring

Properties

CAS No.

5452-50-6

Molecular Formula

C13H19BrO

Molecular Weight

271.19 g/mol

IUPAC Name

[2-bromo-1-(3-methylbutoxy)ethyl]benzene

InChI

InChI=1S/C13H19BrO/c1-11(2)8-9-15-13(10-14)12-6-4-3-5-7-12/h3-7,11,13H,8-10H2,1-2H3

InChI Key

RJJPOBGASDVUCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC(CBr)C1=CC=CC=C1

Origin of Product

United States

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